molecular formula C9H7BrO B175164 6-bromo-2H-chromene CAS No. 18385-87-0

6-bromo-2H-chromene

Cat. No.: B175164
CAS No.: 18385-87-0
M. Wt: 211.05 g/mol
InChI Key: YTNWANXDKHOVBF-UHFFFAOYSA-N
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Description

6-Bromo-2H-chromene is a brominated derivative of chromene, a class of compounds known for their diverse biological and pharmacological activities Chromenes, also known as benzopyrans, are oxygen-containing heterocycles that are widely found in nature and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2H-chromene typically involves the bromination of 2H-chromene. One common method is the reaction of 2H-chromene with bromine in the presence of a solvent such as acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 6-position of the chromene ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2H-chromene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The chromene ring can be oxidized to form chromone derivatives, which are important intermediates in the synthesis of various bioactive compounds.

    Reduction Reactions: The double bond in the chromene ring can be reduced to form dihydrochromene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the chromene ring.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the double bond.

Major Products Formed:

    Substitution Reactions: Products such as 6-azido-2H-chromene or 6-thiocyanato-2H-chromene.

    Oxidation Reactions: Products such as 6-bromo-4H-chromen-4-one.

    Reduction Reactions: Products such as 6-bromo-2,3-dihydro-2H-chromene.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biology: As a probe to study biological processes and interactions, particularly those involving brominated compounds.

    Medicine: As a potential lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Industry: As a precursor for the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-bromo-2H-chromene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    6-Bromo-2-phenyl-2H-chromene: A similar compound with a phenyl group at the 2-position, which may exhibit different reactivity and biological activity.

    6-Bromo-4H-chromen-4-one: An oxidized derivative of 6-bromo-2H-chromene, which may have different chemical properties and applications.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential for further functionalization make it a valuable compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

6-bromo-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNWANXDKHOVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437191
Record name 6-bromo-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18385-87-0
Record name 6-bromo-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-allyloxy-5-bromostyrene (416 mg) in toluene (20 ml) is added dropwise to a solution of the allenylidene complex (p-cymene)RuCl(PCy3)(═C═C═CPh2)+PF6− (54 mg) in toluene (5 ml) over a period of 1.5 h at 80° C. After stirring at that temperature for another 16 h, the solvent is evaporated and the crude product purified by flash chromatography affording the title compound (341 mg, 93%). 1H NMR (200 MHz, CDCl3): d=7.15 (dd, 1H), 7.04 (d, 1H), 6.62 (d, 1H), 6.31 (dt, 1H), 5.77 (dt, 1H), 4.86 (dd, 2H).
Name
2-allyloxy-5-bromostyrene
Quantity
416 mg
Type
reactant
Reaction Step One
[Compound]
Name
allenylidene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of 6-bromochroman-4-ol (3.98 kg, 17.4 mol) in toluene (18 L) add p-toluenesulfonic acid monohydrate (95 g, 499.42 mmol) at room temperature. Attach a Dean-Stark trap and reflux for 3 hr. and 50 min. Allow the mixture to cool to 50° C. in air and pour into saturated aqueous sodium bicarbonate (10 L) and ice (about 3 kg) with stirring. Separate the two layers. Back extract the aqueous layer with methyl tert-butyl ether (4 L). Wash the organic layer with saturated sodium bicarbonate (10 L) and brine (1×10 L), and evaporate the solvent under reduced pressure to obtain the title compound as a brown oil (4.90 kg, >100%, contains toluene). LCMS m/z (79Br) 209 [M+H]+.
Quantity
3.98 kg
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
18 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the significance of understanding the reaction mechanism for synthesizing these 6-bromo-2H-chromene derivatives?

A1: Unraveling the reaction mechanism provides crucial information for optimizing the synthesis of these compounds. Both studies utilized a multicomponent reaction involving triphenylphosphine, a dialkyl acetylenedicarboxylate (either dimethyl or diethyl), and 5-bromo-2-hydroxybenzaldehyde acid. Through a combination of experimental techniques like stopped-flow and UV-vis spectrophotometry alongside computational methods (DFT calculations at the B3LYP/6-31++g(d,p) level), researchers identified the rate-determining step: the formation of a four-membered ring intermediate [, ]. This understanding allows for tailoring reaction conditions, potentially improving yield and purity.

Q2: How do computational chemistry studies contribute to our understanding of these reactions?

A2: Computational studies provide valuable insights that complement experimental observations. In these particular studies, DFT calculations revealed the energy profile of the reaction pathway [, ]. For instance, the calculations demonstrated that the experimentally observed slow rate-determining step (four-membered ring formation) was indeed energetically unfavorable. Furthermore, they provided a rationale for why using diethyl acetylenedicarboxylate, compared to bulkier alternatives, led to a more feasible reaction. This synergy between experimental and computational approaches is invaluable for predicting the outcomes of similar reactions and guiding the design of new synthetic strategies.

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